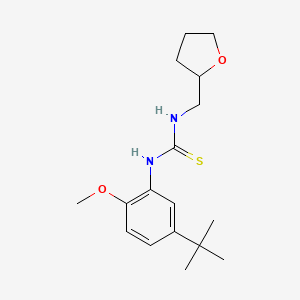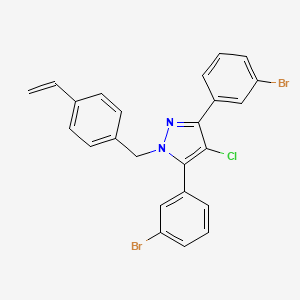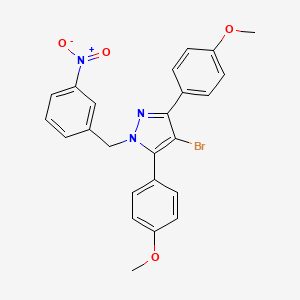![molecular formula C20H17F3N8O3S B10925341 1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-N-(2-methyl-5-sulfamoylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10925341.png)
1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-N-(2-methyl-5-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound It is characterized by its complex structure, which includes a pyrazole ring, a pyrimidine ring, and various functional groups such as an amino sulfonyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: This involves the condensation of a β-dicarbonyl compound with a guanidine derivative.
Coupling of the Rings: The pyrazole and pyrimidine rings are coupled through a series of reactions involving halogenation and nucleophilic substitution.
Introduction of Functional Groups: The amino sulfonyl group and the trifluoromethyl group are introduced through specific reagents and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~3~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The amino sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Halogen atoms on the aromatic rings can be substituted with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino sulfonyl group would yield sulfonic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N3-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific molecular targets and pathways. Typically, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N~3~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE: Similar compounds include other pyrazole and pyrimidine derivatives with various functional groups.
Uniqueness
The uniqueness of N3-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential bioactivity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H17F3N8O3S |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-N-(2-methyl-5-sulfamoylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H17F3N8O3S/c1-11-3-4-13(35(24,33)34)7-15(11)26-18(32)14-5-6-31(29-14)19-27-16(12-9-25-30(2)10-12)8-17(28-19)20(21,22)23/h3-10H,1-2H3,(H,26,32)(H2,24,33,34) |
InChI Key |
NKJAVZMPYUWAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=NN(C=C2)C3=NC(=CC(=N3)C(F)(F)F)C4=CN(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10925280.png)
![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B10925285.png)
![N'-cyclododecylidene-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B10925294.png)
![(2E)-3-[5-(benzyloxy)-1H-indol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10925295.png)

![1-(4-methoxyphenyl)-3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925322.png)
![N-[4-(cyanomethyl)phenyl]-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925324.png)
![(2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B10925332.png)
![2-(4-Bromo-1H-pyrazol-1-YL)-N'~1~-[(1-ethyl-5-fluoro-1H-pyrazol-4-YL)methylene]acetohydrazide](/img/structure/B10925334.png)

![3-cyclopropyl-N,N,6-triethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925345.png)
![1,3-dimethyl-6-(thiophen-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925354.png)
